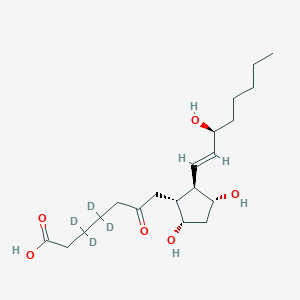

6-Keto prostaglandin F1alpha-D4

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGOFTHODYBSGM-GKZGVFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144797 | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82414-64-0 | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82414-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Biochemical Landscape of Eicosanoids

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. numberanalytics.comcreative-proteomics.comwikipedia.org These bioactive lipids are not typically stored within cells but are synthesized on demand, acting locally to orchestrate a vast array of physiological processes. wikipedia.org Their functions are critical and diverse, encompassing roles in inflammation, immune responses, blood pressure regulation, and platelet aggregation. numberanalytics.commicrobenotes.com

The biosynthesis of eicosanoids begins with the release of a precursor fatty acid, like arachidonic acid, from the cell's membrane phospholipids. skinident.world This precursor is then metabolized through one of several enzymatic pathways, primarily the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 epoxygenase pathways. skinident.world These pathways give rise to the major families of eicosanoids:

Prostanoids: This group includes prostaglandins (B1171923), prostacyclins, and thromboxanes, all synthesized via the COX pathway. wikipedia.org

Leukotrienes: Produced through the LOX pathway, these molecules are key mediators of inflammation. numberanalytics.com

Lipoxins: Also generated via the LOX pathway, lipoxins often have anti-inflammatory properties. numberanalytics.commicrobenotes.com

The delicate balance and interplay between these different eicosanoids are crucial for maintaining cellular and physiological homeostasis.

The Prostaglandin Family and the Significance of Prostacyclin Pgi2

Within the broad category of eicosanoids, the prostaglandins (B1171923) represent a family of compounds with a distinctive five-carbon ring structure. creative-proteomics.com They are synthesized in almost all tissues of the body and exert a wide range of effects. The synthesis pathway begins with the conversion of arachidonic acid into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2) by COX enzymes (COX-1 and COX-2). skinident.worldnih.gov From PGH2, various specific synthases produce the different types of prostaglandins.

One of the most significant members of this family is prostacyclin, also known as Prostaglandin I2 (PGI2). wikipedia.org PGI2 is a potent vasodilator, meaning it widens blood vessels, and a powerful inhibitor of platelet aggregation, the process of blood platelets clumping together. wikipedia.orgnih.gov These actions are crucial for maintaining cardiovascular health and preventing the formation of blood clots. nih.gov PGI2 is primarily produced by the endothelial cells that line the walls of blood vessels. nih.gov Its effects are mediated by binding to a specific G protein-coupled receptor on the surface of platelets and smooth muscle cells, which initiates a signaling cascade that leads to its physiological effects. nih.gov

A Stable Fingerprint: 6 Keto Prostaglandin F1alpha As a Biomarker

A major challenge in studying PGI2 is its inherent instability; it has a very short half-life in the body, rapidly breaking down in a matter of minutes. nih.govyoutube.comfrontiersin.org This makes direct measurement of PGI2 levels for research or diagnostic purposes impractical.

To overcome this, scientists measure its stable, inactive hydrolysis product, 6-Keto Prostaglandin (B15479496) F1alpha (6-keto PGF1α). nih.govfrontiersin.orgabcam.com The formation of 6-keto PGF1α from PGI2 is a spontaneous, non-enzymatic process. caymanchem.comcaymanchem.com Consequently, the concentration of 6-keto PGF1α in biological samples like plasma and urine serves as a reliable and accurate surrogate marker for the in vivo biosynthesis of PGI2. caymanchem.comcaymanchem.com For instance, studies have shown that decreased production of PGI2, as reflected by lower levels of its urinary metabolites, is associated with conditions like pregnancy-induced hypertension. nih.gov Measuring 6-keto PGF1α allows researchers to investigate the role of prostacyclin in various physiological and pathological states, such as cardiovascular diseases and inflammatory conditions. abcam.com

The Gold Standard: Stable Isotope Labeled Standards in Quantitative Analysis

Biosynthesis of Prostacyclin (PGI2)

The creation of prostacyclin is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell's membrane.

Role of Arachidonic Acid as a Precursor

Arachidonic acid, a polyunsaturated fatty acid, is the fundamental precursor for the synthesis of a group of lipid mediators known as eicosanoids, which includes prostaglandins (B1171923). researchgate.netyoutube.com It is typically stored within the phospholipid bilayer of cellular membranes and is released through the action of phospholipase A2. researchgate.netnih.gov This release is a critical, rate-limiting step in the prostaglandin synthesis pathway. youtube.com

Cyclooxygenase (COX-1 and COX-2) Pathways in PGH2 Synthesis

Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net There are two main isoforms of this enzyme, COX-1 and COX-2. bibliotekanauki.plnih.gov Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). researchgate.netresearchgate.nettaylorandfrancis.com While COX-1 is constitutively expressed in most tissues and is responsible for baseline prostaglandin production, COX-2 is an inducible enzyme, with its expression significantly increasing in response to inflammatory stimuli. bibliotekanauki.plnih.gov

Prostacyclin Synthase-Mediated Conversion to PGI2

Prostaglandin H2 (PGH2) is a pivotal intermediate that can be converted into various prostanoids by different tissue-specific synthases. youtube.comresearchgate.net In vascular endothelial and smooth muscle cells, PGH2 is primarily acted upon by prostacyclin synthase (PGIS), also known as CYP8A1. youtube.comnih.govreactome.org This enzyme isomerizes PGH2 to form prostacyclin (PGI2). reactome.orgnih.gov This reaction is a key step in the production of this potent vasodilator and inhibitor of platelet aggregation. nih.gov

Non-Enzymatic Hydrolysis of Prostacyclin to 6-Keto Prostaglandin F1alpha

Prostacyclin is a chemically unstable molecule, which limits its direct measurement in biological systems.

Stability Considerations of Prostacyclin in vivo and in vitro

Prostacyclin (PGI2) is highly unstable under physiological conditions, with a very short half-life of approximately 2 to 3 minutes. nih.govcaymanchem.com This inherent instability is due to its chemical structure, which readily undergoes spontaneous hydrolysis in aqueous solutions at neutral or acidic pH. caymanchem.com

Formation of 6-Keto Prostaglandin F1alpha as an Inactive Hydrolysis Product

Due to its instability, PGI2 is rapidly and non-enzymatically hydrolyzed to a more stable, but biologically inactive, compound called 6-keto-prostaglandin F1alpha (6-keto-PGF1α). caymanchem.comresearchgate.netnih.gov The measurement of 6-keto-PGF1α levels in urine or plasma is therefore a widely used and reliable method to assess the in vivo production of prostacyclin. caymanchem.comabcam.comresearchgate.net Following its formation, 6-keto-PGF1α is further metabolized in the body, primarily through beta-oxidation, to form other products like dinor-6-keto-prostaglandin F1alpha, which is a major metabolite found in human urine. researchgate.netnih.gov

This article provides a detailed overview of the metabolic pathways of 6-Keto Prostaglandin F1alpha, a stable metabolite of prostacyclin. While the focus is on the endogenous processes of the natural compound, it is important to note that its deuterated form, this compound, serves as a crucial internal standard for its quantification in various biological samples using mass spectrometry.

Broader Research Applications of Deuterated Eicosanoids

Deuterium (B1214612) as a Probe for Metabolic Pathways

Deuterium-labeled compounds, such as 6-keto PGF1α-d4, are instrumental in metabolic flux analysis, a technique used to study the rates of metabolic reactions in a biological system. By introducing a deuterated precursor into a system, researchers can track the appearance of the deuterium label in downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of the flux through these pathways under various physiological and pathological conditions. For instance, deuterated arachidonic acid can be used to follow its conversion through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, providing insights into the regulation of eicosanoid synthesis.

Enhancing Analytical Precision and Reproducibility in Lipidomics Research

One of the most significant applications of deuterated eicosanoids is in enhancing the precision and reproducibility of lipidomics studies. nih.gov Mass spectrometry, a core technology in lipidomics, can be subject to variations in instrument response. The use of a deuterated internal standard, which is chemically identical to the analyte of interest but has a different mass, allows for the correction of these variations. When 6-keto PGF1α-d4 is added to a biological sample in a known quantity, it co-elutes with the endogenous 6-keto PGF1α during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal of the deuterated standard to the endogenous compound, researchers can accurately quantify the concentration of 6-keto PGF1α in the sample, thereby improving the reliability of the data.

Below is a table summarizing representative levels of 6-keto prostaglandin (B15479496) F1α found in human biological fluids, often determined using methods that rely on deuterated internal standards for accuracy.

| Biological Fluid | Subject Group | Mean Concentration (pg/mL) |

| Plasma | Healthy Adults | 4.7 ± 3.2 nih.gov |

| Urine | Healthy Adults | 166 ± 61 nih.gov |

| Urine | Newborns (first week) | Significantly higher than adults nih.gov |

This table presents a summary of findings from different studies and is for informational purposes only.

Tracing Biosynthetic Pathways and Metabolic Fates in Complex Biological Systems

The stability of the deuterium label allows for the long-term tracing of eicosanoid metabolism in complex biological systems, including in vivo studies. Researchers can administer a deuterated eicosanoid or its precursor and then analyze various tissues and biofluids over time to determine its metabolic fate. This approach has been crucial in understanding how eicosanoids are synthesized, transported, and ultimately degraded. For example, studies have utilized isotopically labeled PGI2 to demonstrate that a significant portion is recovered in the urine as its metabolite, 6-keto PGF1α. caymanchem.com

Development of Novel Research Tools for Eicosanoid Biology

Deuterated eicosanoids are not only used as tracers and standards but also as tools to probe enzyme mechanisms and to develop novel research methodologies. The kinetic isotope effect, where the presence of a heavier isotope can slow down a chemical reaction, can be exploited to study the rate-limiting steps of enzymatic reactions involved in eicosanoid biosynthesis. Furthermore, the availability of a wide range of deuterated lipid standards has been pivotal in the development and validation of new analytical platforms and methods for comprehensive lipid profiling.

Impact on Pharmacological Research and Drug Discovery (e.g., non-prostanoid agonists)

The use of deuterated compounds has had a significant impact on pharmacological research and drug discovery. In the context of eicosanoids, deuteration can alter the pharmacokinetic properties of a drug, potentially leading to improved metabolic stability and a longer half-life. This "deuterium switch" approach has been successfully applied to various drug candidates. nih.gov

While direct research on deuterated non-prostanoid eicosanoid agonists is an emerging area, the principles of using deuteration to enhance drug properties are applicable. Non-prostanoid eicosanoid receptors, which are G-protein-coupled receptors that bind to eicosanoids other than prostaglandins (B1171923) and thromboxanes, are increasingly recognized as important therapeutic targets for a variety of diseases. nih.govnih.govresearchgate.net The development of deuterated agonists for these receptors could offer therapeutic advantages by improving their metabolic profile and allowing for more controlled and sustained receptor activation. This could lead to the development of novel treatments for inflammatory conditions, pain, and cardiovascular diseases.

Q & A

Basic Research Questions

Q. What is the role of 6-keto prostaglandin F1α-D4 in analytical chemistry, and why is it critical for prostacyclin research?

- Methodological Answer : 6-Keto-PGF1α-D4 is a deuterated internal standard used in LC-MS/MS assays to quantify endogenous 6-keto-PGF1α, a stable metabolite of prostacyclin (PGI₂). PGI₂ is unstable in vivo (half-life ≈ minutes), making direct measurement impractical . The deuterated form compensates for matrix effects (e.g., ion suppression) during mass spectrometry, enabling precise quantification in biological matrices like plasma. For example, in a validated HPLC-MS/MS method, 6-keto-PGF1α-D4 was used to correct recovery rates (85–110%) and ensure accuracy across a linear range of 10–1000 pg/mL .

Q. How does 6-keto-PGF1α-D4 differ from non-deuterated 6-keto-PGF1α in experimental workflows?

- Methodological Answer : The deuterium atoms in 6-keto-PGF1α-D4 increase its molecular mass by ~4 Da, allowing chromatographic separation from the endogenous analyte while maintaining identical physicochemical properties. This ensures parallel extraction efficiency and ionization during LC-MS/MS. For instance, in plasma sample preparation, both forms undergo protein precipitation with acetonitrile, but the deuterated standard elutes slightly earlier (e.g., 6.2 min vs. 6.5 min), avoiding co-elution interference .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for simultaneous quantification of 6-keto-PGF1α-D4 and its metabolites (e.g., 2,3-dinor-6-keto-PGF1α)?

- Methodological Answer :

- Column Selection : Use a C18 column (e.g., 2.1 × 50 mm, 3.5 µm) with a column-switching system to reduce matrix interference .

- Ionization : Electrospray ionization (ESI) in negative mode optimizes sensitivity for prostaglandins. Key transitions:

- 6-keto-PGF1α-D4: m/z 373 → 173 (quantifier), 373 → 113 (qualifier) .

- 2,3-dinor-6-keto-PGF1α-D9: m/z 364 → 164 .

- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) at 0.4 mL/min .

- Validation : Include intra-day precision (<15% CV) and accuracy (85–115%) across three QC levels .

Q. What strategies mitigate matrix effects when quantifying 6-keto-PGF1α-D4 in complex biological samples?

- Methodological Answer :

- Protein Precipitation : Pre-treat plasma with ice-cold acetonitrile (1:2 v/v) to remove proteins, reducing phospholipid-induced ion suppression .

- Stable Isotope Dilution : Use 6-keto-PGF1α-D4 at a fixed concentration (e.g., 50 pg/mL) to normalize recovery rates .

- Matrix-Matched Calibration : Prepare calibration curves in stripped plasma to mimic endogenous analyte behavior .

Q. How do cross-reactivity issues in immunoassays (ELISA/RIA) affect 6-keto-PGF1α-D4 data interpretation?

- Methodological Answer : Commercial ELISAs for 6-keto-PGF1α often exhibit cross-reactivity with structurally similar metabolites (e.g., 15-keto-PGF2α, ~1.15% ). LC-MS/MS avoids this by resolving analytes chromatographically. For example, a study comparing ELISA and LC-MS/MS found a 30% overestimation of 6-keto-PGF1α in preeclamptic plasma due to cross-reactivity with oxidized lipids . Researchers should validate immunoassay results with orthogonal methods.

Q. How should contradictory data between LC-MS/MS and enzymatic assays (e.g., cyclooxygenase activity) be resolved?

- Methodological Answer : Discrepancies arise from differing biological contexts. For example:

- LC-MS/MS : Measures total 6-keto-PGF1α (free + protein-bound).

- Cyclooxygenase (COX) assays : Reflect enzymatic activity but not metabolite stability .

- Resolution : Use pharmacological inhibitors (e.g., indomethacin for COX) in tandem with LC-MS/MS to isolate specific pathways. Statistical tools like ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) can dissect source-specific variance .

Key Research Challenges

- Stability in Alkaline Solutions : 6-keto-PGF1α-D4 degrades in alkaline conditions (pH > 8), requiring storage at -80°C in acidic buffers (pH 3–4) .

- Clinical Relevance : In chronic pulmonary heart disease, 6-keto-PGF1α levels correlate inversely with disease severity (e.g., 120 pg/mL vs. 250 pg/mL in controls), necessitating high-sensitivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.